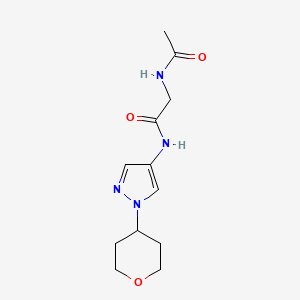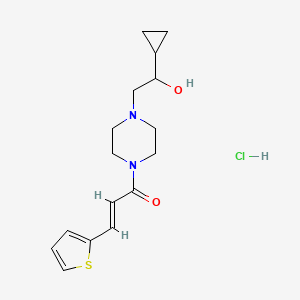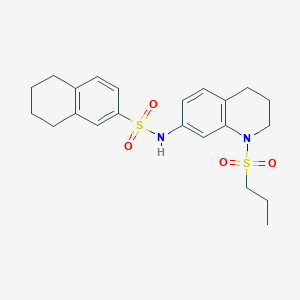
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S2 and its molecular weight is 448.6. The purity is usually 95%.
BenchChem offers high-quality N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Aromatic sulfonamides, including compounds with structures similar to the one mentioned, have been synthesized and tested for their anticancer properties. For instance, a study by Madácsi et al. (2013) found that a library of piperidine ring-fused aromatic sulfonamides induced oxidative stress and glutathione depletion in melanoma and leukemia cells. The compounds exhibited cytotoxic effects at micromolar concentrations, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Structural Characterization and Complex Formation
The synthesis and structural characterization of complexes formed by sulfonamides, including those with quinoline structures, with metals such as zinc, have been reported. Macías et al. (2003) detailed the creation of zinc complexes with sulfonamides derived from 8-aminoquinoline, revealing their distorted tetrahedral environment around Zn2+ ions and showcasing the sulfonamides' role as bidentate ligands (Macías et al., 2003).
Inhibition of Enzymatic Activity
Sulfonamides, including tetrahydroisoquinolines, have been explored for their ability to inhibit specific enzymes, which is crucial for the development of therapeutic agents. Grunewald et al. (2005) synthesized compounds that showed significant inhibitory potency and selectivity towards phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine, suggesting potential applications in treating diseases related to neurotransmitter imbalances (Grunewald et al., 2005).
Synthesis Techniques
Research also focuses on the synthesis of sulfonamide derivatives and their incorporation into complex molecules. For example, a study by Bunce et al. (2012) discussed an approach to synthesizing tetrahydroisoquinolines, which are key structural elements in agents used to treat various diseases, including cancer and hepatitis C. Their work highlights the importance of these compounds in synthetic organic chemistry and drug discovery (Bunce et al., 2012).
Biochemical and Pharmacological Studies
The biochemical and pharmacological activities of sulfonamides and their derivatives are a significant area of study, with research extending to their antimicrobial properties and their role in inducing apoptosis in cancer cells. Fadda et al. (2016) synthesized quaternary ammonium salts containing sulfonate groups, demonstrating moderate antimicrobial activity, which emphasizes the versatility of sulfonamide compounds in developing new therapeutic agents (Fadda et al., 2016).
Propiedades
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c1-2-14-29(25,26)24-13-5-8-18-9-11-20(16-22(18)24)23-30(27,28)21-12-10-17-6-3-4-7-19(17)15-21/h9-12,15-16,23H,2-8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNDIKTXZNRLRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
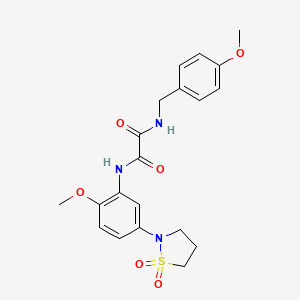
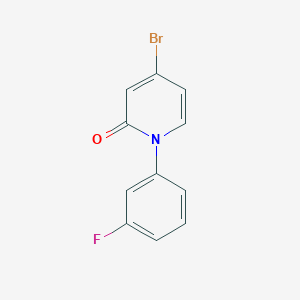
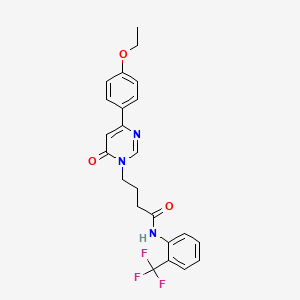
![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)
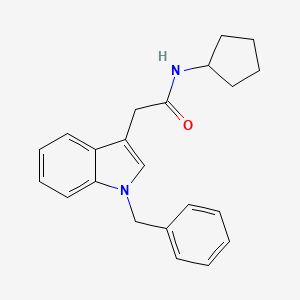
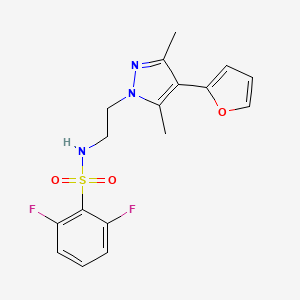
![2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2399969.png)
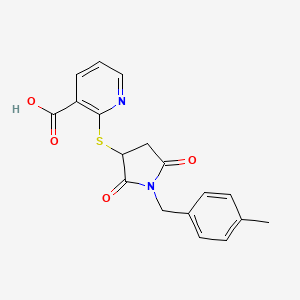
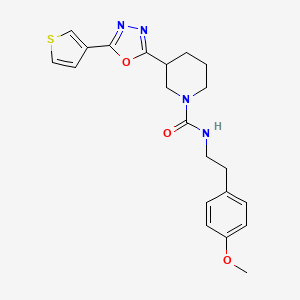
![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399973.png)
